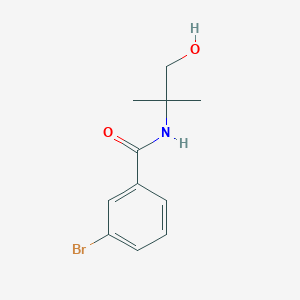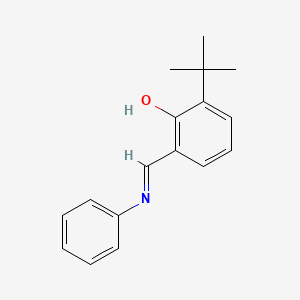
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the CAS Number: 211388-38-4. It has a molecular weight of 272.14 and its IUPAC name is 3-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 272.14 .Aplicaciones Científicas De Investigación
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is commonly used in scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a tool in the study of enzyme-catalyzed reactions. It is also used in the study of the structure and function of proteins, in the study of the interactions between proteins and other molecules, and in the study of the mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is not well understood. However, it is believed to interact with proteins and other molecules to cause a variety of biochemical and physiological effects. It is thought to interact with enzymes to modulate their activity, and to interact with receptors to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to modulate the activity of enzymes, receptors, and signal transduction pathways, which can lead to a variety of effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, and to modulate the activity of receptors involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide in lab experiments has several advantages. It is a versatile compound, with a variety of biochemical and physiological effects. It is also relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, it is also important to consider the potential limitations of using this compound in lab experiments. It can be toxic, and it can interact with other compounds in unexpected ways.
Direcciones Futuras
There are a number of potential future directions for research on 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. These include further research into its biochemical and physiological effects, the development of more efficient synthesis methods, and the exploration of new applications for this compound. Additionally, there is potential for further research into the mechanism of action of this compound, as well as the potential for new uses in drug development.
Métodos De Síntesis
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be synthesized in a two-step process. The first step involves the reaction of 1-hydroxy-2-methylpropan-2-yl bromide with benzoic acid in the presence of a base such as sodium hydroxide. This reaction produces the desired product, this compound. The second step involves the purification of the product by recrystallization.
Safety and Hazards
The safety information available indicates that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLORAXUPPVMXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)






